

# 3-Phenylindoline hydrochloride CAS number and molecular weight

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## Compound of Interest

Compound Name: 3-Phenyl indoline hydrochloride

Cat. No.: B8527621

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## An In-Depth Technical Guide to 3-Phenylindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

3-Phenylindoline hydrochloride is a heterocyclic amine, the hydrochloride salt of 3-phenylindoline. The indoline (dihydroindole) scaffold is a common motif in pharmacologically active compounds. The addition of a phenyl group at the 3-position and the formation of a hydrochloride salt can significantly influence the compound's chemical properties and biological activity. This technical guide aims to provide a comprehensive overview of 3-Phenylindoline hydrochloride, focusing on its chemical properties, synthesis, and potential biological significance. Due to the limited availability of direct studies on 3-Phenylindoline hydrochloride, this guide also draws upon information on the closely related and more extensively studied compound, 3-phenylindole.

### Chemical and Physical Data

A definitive CAS number for 3-Phenylindoline hydrochloride could not be identified in publicly available databases. However, the properties of the parent compound, 3-phenylindoline, and the related precursor, 3-phenylindole, are well-documented.

Property	3-Phenylindole	3-Phenylindoline	3-Phenylindoline Hydrochloride
CAS Number	1504-16-1[1][2][3]	Not readily available	Not readily available
Molecular Formula	C <sub>14</sub> H <sub>11</sub> N[1][4][5]	C <sub>14</sub> H <sub>13</sub> N	C <sub>14</sub> H <sub>14</sub> ClN
Molecular Weight	193.24 g/mol [1][5]	195.26 g/mol	231.72 g/mol
Appearance	Off-white to yellow solid[6]	Yellow viscous oil[7]	Not readily available

Note: The molecular weight for 3-Phenylindoline and its hydrochloride salt are calculated based on the molecular formula, as experimental data is not widely available.

## Experimental Protocols

### Synthesis of 3-Phenylindoline

A common method for the synthesis of 3-phenylindoline is through the reduction of 3-phenylindole.

Experimental Protocol: Reduction of 3-Phenylindole to 3-Phenylindoline[7]

- Suspension: Suspend 1.3 g of 3-phenylindole in 100 ml of 20% aqueous hydrochloric acid.
- Heating and Addition of Reducing Agent: Heat the mixture to 60°C with vigorous stirring. Add 20 g of zinc dust in small portions over a period of 45 minutes.
- Completion of Reaction: After the addition of zinc dust is complete, heat the reaction mixture to 100°C and maintain this temperature for one hour.
- Filtration and Extraction: Filter the hot reaction mixture and cool the filtrate to room temperature. Wash the filtrate with ether.
- Basification and Isolation: Basify the aqueous layer with 50% aqueous sodium hydroxide. Extract the desired 3-phenylindoline product with ether.

- Purification: Purify the extracted product by column chromatography using silica gel to obtain 3-phenylindoline as a yellow viscous oil (yield: 0.8 g).

To obtain 3-Phenylindoline hydrochloride, the synthesized 3-phenylindoline free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a miscible solvent, leading to the precipitation of the hydrochloride salt.

## Potential Biological Activity and Signaling Pathways

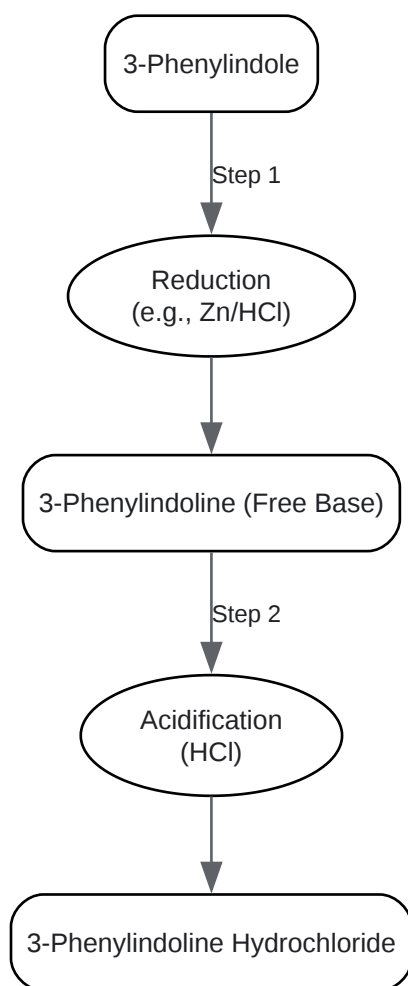
While specific studies on the biological activity and signaling pathways of 3-Phenylindoline hydrochloride are scarce, the broader class of indole and indoline derivatives has been the subject of extensive research in drug discovery. Indole-containing compounds are known to interact with a variety of biological targets and modulate numerous signaling pathways.

Derivatives of the related 2-phenylindole have been investigated for their anti-inflammatory activity through the inhibition of nitric oxide synthase and NF- $\kappa$ B signaling. The general class of indole compounds has also been studied for its ability to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer biology.

Given the structural similarity, it is plausible that 3-phenylindoline and its derivatives could exhibit interesting biological activities. Further research is warranted to explore its pharmacological profile and potential therapeutic applications.

## Logical Workflow for Synthesis

The synthesis of 3-Phenylindoline hydrochloride typically follows a two-step process starting from the more readily available 3-phenylindole.



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Caption: Synthetic workflow from 3-phenylindole to 3-phenylindoline hydrochloride.

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